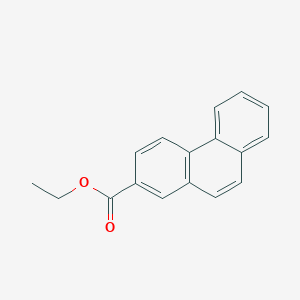

Ethyl phenanthrene-2-carboxylate

Descripción general

Descripción

Ethyl phenanthrene-2-carboxylate is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is derived from phenanthrene, a three-ring PAH, and is characterized by the presence of an ethyl ester group at the second position of the phenanthrene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl phenanthrene-2-carboxylate typically involves the esterification of phenanthrene-2-carboxylic acid. One common method is the Fischer esterification, where phenanthrene-2-carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Phenanthrene-2-carboxylic acid+EthanolH2SO4Ethyl phenanthrene-2-carboxylate+Water

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl phenanthrene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthrene-2-carboxylic acid and other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming phenanthrene-2-methanol.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at different positions on the phenanthrene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nitration typically involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), while sulfonation uses sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Phenanthrene-2-carboxylic acid.

Reduction: Phenanthrene-2-methanol.

Substitution: Various nitro and sulfonic acid derivatives of phenanthrene.

Aplicaciones Científicas De Investigación

Ethyl phenanthrene-2-carboxylate is a chemical compound with the CAS number 94540-85-9 . It is intended for laboratory purposes and should not be used in the production of pharmaceuticals, cosmetics, or food additives .

Scientific Research Applications

This compound is primarily used in scientific research as a chemical intermediate.

Anaerobic Phenanthrene Mineralization

- Carboxylation reaction A study on anaerobic phenanthrene mineralization found that a sulfate-reducing bacterial enrichment culture was capable of metabolizing phenanthrene from hydrocarbon-contaminated marine sediment . The study confirmed the carboxylation of the parent molecule at the C-2 position by comparing the metabolite profile with a synthesized standard .

Use in Synthesis

- Intermediate this compound can be used as an intermediate in the synthesis of more complex molecules.

Handling and Storage

- Storage: this compound should be stored under an inert atmosphere at temperatures between 4 to 8 °C .

- Intended use: This product is intended for laboratory use only and is not meant for producing pharmaceuticals, cosmetics, or food additives . It should not be used at home or for animals .

Hazard Statements

- Signal word: Warning

- Hazard codes: H302-H315-H319-H335

- Precautionary statements: P280-P305+P351+P338

Physical Properties

- Appearance: Yellow to white solid

- Molecular Weight: 250.3

- Molecular Formula : C

- Physical State : Solid

Potential hazards

Mecanismo De Acción

The mechanism of action of ethyl phenanthrene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, it could inhibit certain enzymes or interfere with DNA replication, contributing to its potential antimicrobial or anticancer properties. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Ethyl phenanthrene-2-carboxylate can be compared with other PAH derivatives, such as:

Phenanthrene-2-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.

Phenanthrene-2-methanol: Has a hydroxyl group instead of an ester, affecting its reactivity and solubility.

Phenanthrene-2-sulfonic acid: Contains a sulfonic acid group, which significantly alters its chemical properties and applications.

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Actividad Biológica

Ethyl phenanthrene-2-carboxylate is a compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). Its biological activity is of interest due to its potential applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of this compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its phenanthrene backbone with a carboxylate group at the 2-position. This structural feature may influence its interaction with biological systems, potentially affecting its pharmacological properties.

The biological activity of this compound is thought to involve several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. It is hypothesized that the compound could inhibit enzymes or interfere with DNA replication in microbial cells, leading to reduced viability.

- Anticancer Potential : Research indicates that compounds within the phenanthrene family may possess anticancer properties. This compound could potentially induce apoptosis in cancer cells or inhibit tumor growth through various biochemical pathways.

Antimicrobial Studies

A study investigating the antimicrobial effects of various PAHs, including this compound, found that certain derivatives displayed significant inhibitory activity against several bacterial strains. The mechanism was attributed to the compound's ability to disrupt cellular membranes and inhibit critical metabolic processes.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of human cancer cell lines. For instance, it was shown to reduce cell viability in breast cancer (MCF7) and lung cancer (NCI-H187) cell lines with IC50 values indicating moderate potency . Table 1 summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 22.60 |

| NCI-H187 | 23.58 |

| KB | 13.67 |

Environmental Impact

This compound is also studied for its environmental implications, particularly in relation to its degradation by microbial communities. Research has shown that specific bacteria can metabolize PAHs, including ethyl phenanthrene derivatives, contributing to bioremediation efforts in contaminated environments .

Case Studies

- Antimicrobial Efficacy : A case study examining the antimicrobial properties of this compound revealed its effectiveness against antibiotic-resistant strains of bacteria, suggesting potential for use in developing new antimicrobial agents.

- Cancer Therapeutics : A clinical trial assessing the anticancer efficacy of phenanthrene derivatives included this compound as a candidate. Results indicated promising activity against specific cancer types, warranting further investigation into its therapeutic potential.

Propiedades

IUPAC Name |

ethyl phenanthrene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-2-19-17(18)14-9-10-16-13(11-14)8-7-12-5-3-4-6-15(12)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDSVQDCEDNGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578574 | |

| Record name | Ethyl phenanthrene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94540-85-9 | |

| Record name | Ethyl phenanthrene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.